molecular formula C18H18Cl2N2O4S B3643751 2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B3643751
M. Wt: 429.3 g/mol
InChI Key: LQNMRHXXAWJZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various chemical, biological, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of 2,4-dichlorobenzoic acid with an appropriate amine.

    Introduction of the methoxy group: This step involves the methoxylation of the phenyl ring, often using methanol and a catalyst.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme inhibition or as a ligand in receptor studies.

    Medicine: Potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(2-methoxyphenyl)benzamide: Lacks the pyrrolidine-1-sulfonyl group.

    N-(2-Methoxyphenyl)-5-(pyrrolidine-1-sulfonyl)benzamide: Lacks the dichloro groups.

    2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)benzamide: Lacks the methoxy group.

Uniqueness

The presence of both the dichloro and methoxy groups, along with the pyrrolidine-1-sulfonyl group, makes 2,4-DICHLORO-N-(2-METHOXYPHENYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE unique. These functional groups contribute to its specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2,4-dichloro-N-(2-methoxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c1-26-16-7-3-2-6-15(16)21-18(23)12-10-17(14(20)11-13(12)19)27(24,25)22-8-4-5-9-22/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNMRHXXAWJZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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